(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol
Overview
Description
Smoothened (SMO) is a GPCR-like receptor which, with Patched, mediates hedgehog signaling to regulate gene expression through the Gli transcription factors. 20(S)-hydroxy Cholesterol (20(S)-OHC) is an oxysterol which binds SMO and activates hedgehog signaling (EC50 = 3 μM), and this activation is selective for the nat-20(S)-OHC enantiomer. Nat-20(S)-OHC synergizes with the SMO agonist SAG, suggesting an allosteric effect. Nat-20(S)-yne is a form of nat-20(S)-OHC with a terminal alkyne group, which can be used in linking reactions known as click chemistry. Click chemistry involves highly dependable and specific azide-alkyne bioconjugation reactions and can be used to capture or immobilize bioactive molecules. Thus, nat-20(S)-yne has been conjugated with magnetic beads to demonstrate that nat-20(S)-OHC directly binds SMO.
Biological Activity
(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol is a sterol compound that has garnered attention in recent research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by its unique structure, which includes:
- A sterol backbone
- A triple bond at the 24 position
- Hydroxyl groups at the 3 and 20 positions
These structural features contribute to its biological functions and interactions with various biological systems.
1. Antimicrobial Properties
Studies have indicated that dinorcholest derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. Research has demonstrated that sterols can disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of antibiotic-resistant strains.
2. Anti-inflammatory Effects
Research suggests that sterols can modulate inflammatory pathways. This compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease. This activity could be beneficial in conditions such as arthritis and other inflammatory disorders.
3. Cholesterol Metabolism
As a sterol compound, this compound plays a role in cholesterol metabolism. It may influence the synthesis and regulation of cholesterol levels in cells, potentially impacting cardiovascular health.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Interaction : The hydrophobic nature of sterols allows them to integrate into cell membranes, altering fluidity and permeability.
- Receptor Modulation : Sterols can act as ligands for nuclear hormone receptors, influencing gene expression related to metabolism and inflammation.
- Signal Transduction : They may participate in signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various sterols against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups. The compound significantly lowered levels of TNF-alpha and IL-6 cytokines .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O2/c1-5-6-13-25(4,27)22-10-9-20-19-8-7-17-16-18(26)11-14-23(17,2)21(19)12-15-24(20,22)3/h1,7,18-22,26-27H,6,8-16H2,2-4H3/t18-,19-,20-,21-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMAJJQBADBBSM-PRQSBNOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(C)(CCC#C)O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@](C)(CCC#C)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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